molecular formula C5H7Cl B3045360 1-Chlorobicyclo[1.1.1]pentane CAS No. 10555-50-7

1-Chlorobicyclo[1.1.1]pentane

Cat. No.: B3045360
CAS No.: 10555-50-7
M. Wt: 102.56 g/mol
InChI Key: VLYRDKSOYVWGMO-UHFFFAOYSA-N
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Description

1-Chlorobicyclo[1.1.1]pentane is a highly strained carbocycle with a unique structure. It has fascinated the chemical community for decades due to its distinctive features. The pharmaceutical industry recognizes this three-dimensional carbon framework as a suitable bioisostere, capable of replacing phenyl, tert-butyl, and alkyne functional groups in drug design. Additionally, Bicyclo[1.1.1]pentanes (BCPs) find applications in material sciences as molecular building blocks for synthesizing molecular rods .


Chemical Reactions Analysis

Enantioselective C–H functionalization of BCPs represents a conceptually innovative strategy. Employing donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, allows the formation of new C–C bonds at the tertiary position of various BCPs. Remarkably, this work demonstrates that highly strained molecules can undergo direct C–H insertion without compromising their carbocyclic integrity .

Scientific Research Applications

Chemical Reactions and Properties

  • Metal-Halogen Exchange and 1,3-Elimination : 1-Iodobicyclo[1.1.1]pentane undergoes a clean metal-halogen exchange with t-butyllithium to give 1-lithiobicyclo[1.1.1]pentane. In contrast, 1-chlorobicyclo[1.1.1]pentane and bicyclo[1.1.1]pentane are inert to t-butyllithium, showcasing the importance of the halogen in these reactions (Della & Taylor, 1991).

Structural Studies

  • Microwave Spectrum and Structure : The microwave spectra of different isotopic forms of 1-chlorobicyclo[1.1.1.]pentane have been observed, leading to the deduction of several structural parameters, highlighting its unique molecular structure (Cox & Harmony, 1970).

Synthesis and Characterization

  • Formation of 1-Cyanobicyclo[1.1.1]pentane Derivatives : 1-Cyanobicyclo[1.1.1]pentane derivatives have been synthesized by reacting 1-cyanobicyclo[1.1.0]butane with specific Pt(II) complexes, leading to new chemical entities with unique properties (Miyashita et al., 1983).

Bioisotere Applications in Pharmaceutical Chemistry

  • Bicyclo[1.1.1]pentanes as Bioisosteres : Bicyclo[1.1.1]pentanes, including derivatives of this compound, are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical chemistry (Hughes et al., 2019).

High Energy Density Materials (HEDMs)

  • Investigation for High Energy Density Materials : Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), highlighting their application in defense and other sectors requiring materials with high energetic characteristics and stability (Ghule et al., 2011).

Properties

IUPAC Name

1-chlorobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl/c6-5-1-4(2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRDKSOYVWGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567550
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10555-50-7
Record name 1-Chlorobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorobicyclo[1.1.1]pentane
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Reactant of Route 6
1-Chlorobicyclo[1.1.1]pentane

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